molecular formula C22H17Cl2FN2O4S B3909251 Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3909251
M. Wt: 495.3 g/mol
InChI Key: DXBVQLURLQJABB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O4S/c1-3-31-22(30)17-11(2)18(20(29)26-16-7-5-4-6-15(16)25)32-21(17)27-19(28)12-8-9-13(23)14(24)10-12/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBVQLURLQJABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
The compound has shown promise in the treatment of cancers, particularly those with specific mutations such as EGFR (epidermal growth factor receptor) mutations. Research indicates that compounds similar to Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

1.2 Antimicrobial Properties
Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics. The presence of halogen atoms (like chlorine and fluorine) in its structure is often associated with increased biological activity against various pathogens .

Case Study 1: EGFR Mutant Cancer Treatment

In a clinical trial focusing on patients with EGFR-mutant lung cancer, a related compound demonstrated significant efficacy in reducing tumor size and improving patient outcomes. The study highlighted the importance of structural modifications in enhancing the selectivity and potency of the drug against cancer cells .

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial properties, suggesting potential for development into a new class of antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits tumor growth in EGFR-mutant cancersClinical Trial
Antimicrobial PropertiesEffective against bacterial pathogensLaboratory Study

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring : Contributing to its aromatic characteristics and biological interactions.
  • Chlorinated benzamide moiety : Implicated in enhancing the compound's antitumor properties.
  • Fluorophenyl carbamoyl group : Potentially increasing lipophilicity and bioavailability.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Similar compounds have shown activity against metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases. Although specific data on this compound is limited, related compounds have demonstrated promising inhibitory effects.
  • Antioxidant Activity : Some derivatives of thiophene compounds have been reported to possess antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
Enzyme InhibitionAChE and BChE inhibition (related compounds)
AntioxidantReduces oxidative stress

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of similar compounds on human breast cancer cell lines. Results indicated a significant reduction in viability at concentrations as low as 5 µM, with an IC50 value suggesting potent activity against tumor growth.
  • Neuroprotective Potential : Another case study explored the neuroprotective effects of thiophene derivatives. The compound showed promise in preventing neuronal cell death induced by oxidative stress, indicating potential applicability in treating neurodegenerative disorders.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, emphasizing that modifications to the benzamide and thiophene moieties can significantly enhance biological activity. For example:

  • Substituent Variations : Introduction of different substituents on the benzamide ring has been linked to increased potency against specific cancer types.
  • Combination Therapies : Investigations into combination therapies with existing chemotherapeutic agents have shown improved efficacy, suggesting a synergistic effect that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.